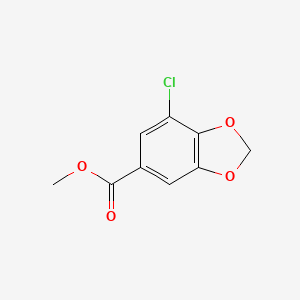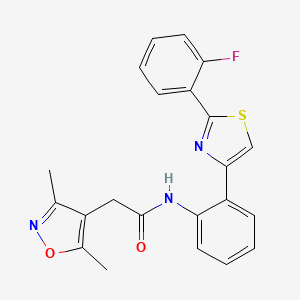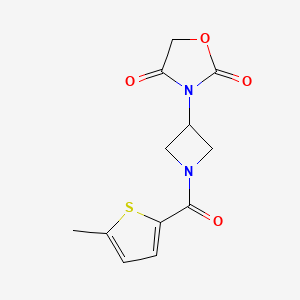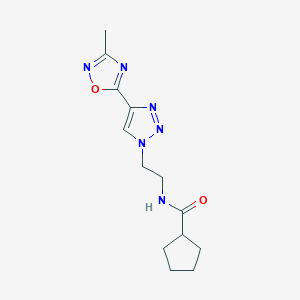
Methyl 3-chloro-4,5-methylenedioxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-chloro-4,5-methylenedioxybenzoate” is a chemical compound with the CAS Number: 1490946-47-8. Its molecular formula is C9H7ClO4 and it has a molecular weight of 214.6 . The IUPAC name for this compound is methyl 7-chlorobenzo[d][1,3]dioxole-5-carboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7ClO4/c1-12-9(11)5-2-6(10)8-7(3-5)13-4-14-8/h2-3H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Environmental Impact and Behavior
- Occurrence in Aquatic Environments: Parabens, including methylparabens which share a similar structure with methyl 3-chloro-4,5-methylenedioxybenzoate, have been found in various aquatic environments. They are commonly present in surface water and sediments due to the continuous introduction from paraben-based products. Chlorinated derivatives of parabens, possibly including chlorinated forms of this compound, have been detected in wastewater and rivers, highlighting environmental persistence and potential ecological impacts (Haman et al., 2015).
Analytical Chemistry and Detection
- Detection in Human Milk: Techniques have been developed to detect parabens in human milk, which could potentially be applied to compounds like this compound. This includes advanced methods using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) (Ye et al., 2008).
Molecular and Structural Analysis
- Crystal Structure Analysis: The study of the crystal structure of related compounds, such as methyl 4-hydroxybenzoate, provides insights into their molecular interactions and properties. This type of analysis, including Hirshfeld surface analysis, could be relevant for understanding the structural and functional aspects of this compound (Sharfalddin et al., 2020).
Medical and Biological Applications
- Antitumor and Antimicrobial Activities: Some derivatives of this compound have shown moderate antitumor and antimicrobial activities. This suggests potential biomedical applications, especially in developing novel therapeutic agents (Xia et al., 2011).
Chemical Synthesis and Optimization
- Synthesis and Optimization Studies: Research on derivatives of this compound, such as in the optimization of synthesis processes, contributes to the development of more efficient production methods for these compounds. This is crucial for their application in various scientific fields (Gibson & Nagvekar, 1997).
Environmental Treatment and Management
- Degradation and Treatment Processes: Studies on the degradation of chlorinated parabens, which are structurally similar to this compound, are essential for environmental management. This includes exploring integrated irradiation and biological treatment processes for the removal of such compounds from aqueous solutions, which is critical for mitigating their environmental impact (Wang, Wang, & Sun, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 7-chloro-1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c1-12-9(11)5-2-6(10)8-7(3-5)13-4-14-8/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGCOTOBSQPEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2822349.png)
![3-(4-chlorophenyl)-N-(2,6-difluorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2822352.png)


![4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide](/img/structure/B2822362.png)
![6-(3,4-Dichlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2822363.png)


![N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2822366.png)

![4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid](/img/structure/B2822368.png)
![3-thiophen-2-yl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2822369.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide](/img/structure/B2822370.png)
